Methylamino phenothiazine-10-carboxylate;hydrochloride
Overview
Description
Methylamino phenothiazine-10-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2S and a molecular weight of 308.8 g/mol . This compound is known for its applications in various fields, including research, biotechnology development, and pharmaceutical drug therapy development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino phenothiazine-10-carboxylate;hydrochloride involves several steps. The starting materials typically include phenothiazine derivatives, which undergo a series of reactions to introduce the methylamino and carboxylate groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methylamino phenothiazine-10-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted phenothiazine derivatives .
Scientific Research Applications
Methylamino phenothiazine-10-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: It is employed in biological assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of Methylamino phenothiazine-10-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating their activities and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methylamino phenothiazine-10-carboxylate;hydrochloride include:
- Phenothiazine derivatives
- Methylamino derivatives
- Carboxylate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methylamino phenothiazine-10-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16;/h2-9,15H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRYDXSQLCBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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